

Monomethyl Phthalate-d4: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Monomethyl phthalate-d4	
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This technical guide provides an in-depth overview of the chemical properties, analytical applications, and relevant biological pathways of **Monomethyl phthalate-d4** (MMP-d4). Intended for researchers, scientists, and professionals in drug development and environmental health, this document details the critical role of MMP-d4 as an internal standard in the quantitative analysis of its non-deuterated counterpart, Monomethyl phthalate (MMP), a primary metabolite of Dimethyl phthalate (DMP).

Core Chemical and Physical Properties

Monomethyl phthalate-d4 is a deuterated analog of Monomethyl phthalate, where four hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods.



Property	Value	Reference(s)
Chemical Name	2-(Methoxycarbonyl)benzoic acid-d4	[1]
Synonyms	Phthalic Acid, Mono-methyl Ester D4 (Phenyl D4), MMP-d4	[2][3]
CAS Number	1276197-40-0	[2][3][4][5]
Unlabelled CAS Number	4376-18-5	[2][4][6]
Molecular Formula	C ₉ D ₄ H ₄ O ₄	[2][3][4][5]
Molecular Weight	184.18 g/mol	[2][3][4]
Accurate Mass	184.067 Da	[2][4]
Appearance	White to Off-White Solid	[3][7]
Purity	>95% (HPLC)	[2][4]
Melting Point	84-86 °C	[7]
Solubility	Slightly soluble in DMSO and Methanol (with sonication)	[7]
Storage	2-8°C Refrigerator; Stock solutions: -20°C (1 month), -80°C (6 months)	[1][2][3]

Synthesis and Application

While specific, detailed synthesis protocols for **Monomethyl phthalate-d4** are proprietary to commercial suppliers, the general manufacturing process for phthalate monoesters involves the esterification of phthalic anhydride with the corresponding alcohol.[2] For MMP-d4, this would involve a deuterated phthalic anhydride precursor.

The primary application of **Monomethyl phthalate-d4** is as an internal standard for the accurate quantification of Monomethyl phthalate in biological and environmental samples.[1] Due to its widespread use as a plasticizer, Dimethyl phthalate is a common environmental contaminant, and its metabolite, MMP, is a key biomarker for assessing human exposure.[1][6]



[8] The use of a deuterated internal standard like MMP-d4 is crucial in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for sample matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[9]

Experimental Protocols

The following is a representative protocol for the quantification of Monomethyl phthalate in human urine using **Monomethyl phthalate-d4** as an internal standard, based on established methodologies for phthalate analysis.[10][11][12]

- 1. Preparation of Standards and Solutions
- Stock Solutions: Prepare individual stock solutions of MMP and MMP-d4 in a high-purity solvent like methanol.
- Working Standard Solutions: Create a series of calibration standards by serially diluting the MMP stock solution.
- Internal Standard Spiking Solution: Prepare a working solution of MMP-d4 at a fixed concentration (e.g., 1 μg/mL) in methanol.[7]
- 2. Sample Preparation: Solid-Phase Extraction (SPE)
- Sample Pre-treatment: Take a known volume of urine (e.g., 200 μL) and spike it with a precise amount of the MMP-d4 internal standard spiking solution.[10]
- Enzymatic Deconjugation: To measure total MMP (free and glucuronidated), treat the urine sample with β-glucuronidase.
- Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by purified water.[10]
- Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with water to remove interfering hydrophilic compounds.[10]



- Elution: Elute the analytes (MMP and MMP-d4) with an organic solvent such as acetonitrile or methanol.[10]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[10]
- 3. LC-MS/MS Analysis The following table outlines typical starting parameters for an LC-MS/MS method. These will require optimization for the specific instrumentation used.

Parameter	Typical Condition	Reference(s)
LC System	UPLC or HPLC system	[12][13]
Column	Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μm)	[12][13]
Mobile Phase A	0.1% Acetic Acid or Formic Acid in Water	[10][13]
Mobile Phase B	Acetonitrile or Methanol	[10][13]
Gradient	A linear gradient appropriate for separating MMP from other matrix components.	[11]
Flow Rate	0.2 - 0.4 mL/min	[13]
Injection Volume	5 - 10 μL	[10]
Ion Source	Electrospray Ionization (ESI), typically in negative mode	[10][13]
MS Analysis	Multiple Reaction Monitoring (MRM)	[10][12]

Visualizing Workflows and Pathways

Metabolism of Dimethyl Phthalate (DMP)



Dimethyl phthalate undergoes phase I biotransformation, primarily through hydrolysis by esterases in the liver and intestines, to form its primary metabolite, Monomethyl phthalate.[2] MMP is then largely excreted as a monoester.[2]



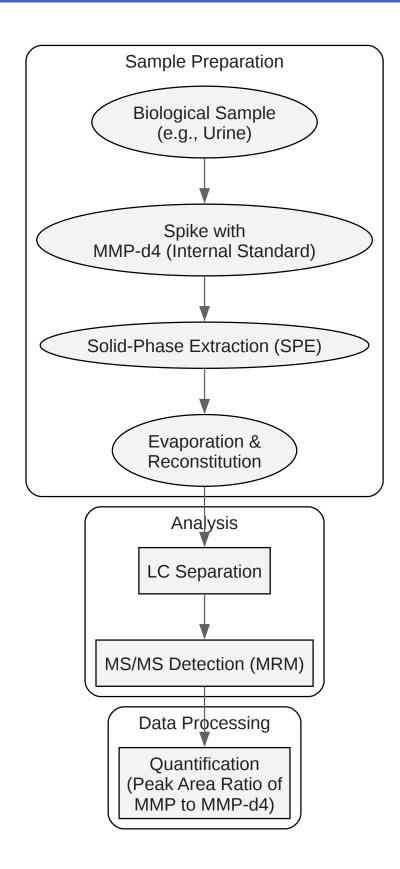
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Metabolism of Dimethyl Phthalate to Monomethyl Phthalate.

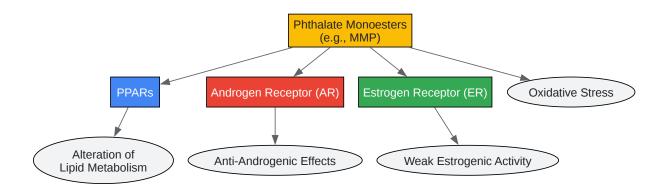
Analytical Workflow Using MMP-d4

The use of MMP-d4 as an internal standard is integral to the analytical workflow for quantifying MMP in biological samples.









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